molecular formula C14H16N2O3 B3092923 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid CAS No. 1239069-86-3

4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid

Cat. No.: B3092923
CAS No.: 1239069-86-3
M. Wt: 260.29 g/mol
InChI Key: RLRMHPGETMICOY-UHFFFAOYSA-N
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Description

4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid is a high-purity chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.3 g/mol . This molecule features a pyrazole ring core, a common pharmacophore in medicinal chemistry, substituted with a 4-methoxyphenyl group and a flexible butanoic acid chain. The presence of both aromatic and carboxylic acid functional groups makes it a valuable, multifunctional building block in organic and pharmaceutical research. While specific biological data for this compound is not available in the searched records, its structure suggests potential as a key intermediate in the synthesis of more complex molecules. Researchers may utilize it in the development of novel therapeutic agents, as pyrazole derivatives are known to exhibit a wide range of pharmacological activities. The carboxylic acid moiety allows for further derivatization, such as amide bond formation or esterification, facilitating its incorporation into larger molecular frameworks or library synthesis for drug discovery projects. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-19-12-7-5-10(6-8-12)13-9-11(15-16-13)3-2-4-14(17)18/h5-9H,2-4H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRMHPGETMICOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to six structurally related molecules (Table 1), highlighting key differences in substituents, chain length, and heterocyclic cores.

Table 1: Comparison of Structural Features

Compound Name Molecular Formula Key Functional Groups Core Structure Pharmacological Notes Reference
4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid (Target) C₁₄H₁₆N₂O₃ (inferred) Butanoic acid, 4-methoxyphenyl, pyrazole Pyrazole N/A (hypothetical anticancer) N/A
3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid C₁₉H₁₇ClN₂O₃ Propionic acid, chlorophenyl Pyrazole Regiospecific synthesis
4-(tert-Butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide C₂₁H₂₃N₃O₂ Benzamide, tert-butyl Pyrazole Coupling reagent (HBTU/DIPEA)
4-{5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid C₁₄H₁₈ClN₃O₂ Benzimidazole, chloroethyl Benzimidazole Bendamustine-related anticancer
4-[4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol C₁₇H₁₆N₂O₃ Benzene-diol, methyl Pyrazole Experimental (DrugBank)
4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole C₁₂H₁₁N₅O Triazole, pyrazole Triazole-pyrazole Click chemistry synthesis

Key Observations

Chain Length and Acidity: The target compound’s butanoic acid chain (C4) provides greater conformational flexibility compared to the shorter propionic acid (C3) in . This may enhance binding to hydrophobic pockets in biological targets. Carboxylic acid groups (target, ) increase water solubility and enable salt formation, unlike amide () or ester () derivatives.

Heterocyclic Core :

  • Pyrazole-based compounds (target, ) exhibit planar structures conducive to π-π stacking, whereas benzimidazole derivatives () offer expanded aromatic systems for DNA intercalation, common in anticancer agents like Bendamustine.

Substituent Effects: Electron-donating groups (e.g., 4-methoxyphenyl in the target) improve metabolic stability compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ).

Synthetic Methods :

  • The target compound’s synthesis likely parallels (amide coupling) or (regiospecific cyclization). employs copper-catalyzed click chemistry, a high-yield method for triazole formation.

Pharmacological Implications

  • Anticancer Potential: The benzimidazole derivative () shares structural motifs with Bendamustine, a known chemotherapeutic, suggesting the target compound may similarly interact with DNA or enzymes like catechol O-methyltransferase ().
  • Enzyme Inhibition : The benzene-diol derivative () could act as a kinase inhibitor due to its diol moiety, a feature absent in the target compound.

Research Findings and Data Gaps

  • Crystallography : While and report crystal structures for related compounds, the target’s structure remains uncharacterized. SHELX programs () are widely used for such analyses.
  • Biological Data: No direct activity data for the target compound exists in the evidence, though analogs () hint at anticancer or enzyme-modulating roles.

Biological Activity

4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid, a compound with the molecular formula C₁₄H₁₆N₂O₃ and a molecular weight of 260.3 g/mol, has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting various studies and findings related to its pharmacological effects.

Chemical Structure

The chemical structure of this compound features a pyrazole ring substituted with a methoxyphenyl group and a butanoic acid moiety. This specific arrangement is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing pyrazole moieties have shown efficacy against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .

Case Study:
In one study, pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated stronger cytotoxic activity than cisplatin in both MCF-7 and MDA-MB-231 cell lines. The mechanism involved increased apoptosis through caspase activation and modulation of NF-κB and p53 pathways .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory properties, particularly through inhibition of lipoxygenase enzymes. Inhibitors derived from similar structures have been shown to selectively inhibit ALOX15, an enzyme involved in inflammatory pathways .

Research Findings:
Studies on substituted indoles and imidazoles indicate that modifications in the phenyl ring can enhance inhibitory potency against lipoxygenase activity . Although specific data on this compound is limited, its structural analogs provide insight into potential mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of the methoxy group on the phenyl ring is believed to enhance lipophilicity and improve binding affinity to target proteins.

Structural Feature Effect on Activity
Methoxy groupIncreases lipophilicity
Pyrazole moietyEssential for anticancer activity
Butanoic acid side chainPotentially enhances anti-inflammatory effects

Q & A

Q. What are the standard synthetic routes for 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid, and what experimental parameters are critical for yield optimization?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazole core via cyclocondensation. For example, 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione is reacted with phenyl hydrazine in ethanol and glacial acetic acid under reflux (7 hours). This step requires precise stoichiometry and temperature control to avoid side products .
  • Step 2 : Purification via dry silica gel column chromatography, followed by recrystallization in ethanol to isolate the product (yields ~45%) .
    Key Parameters : Solvent polarity, reaction time, and stoichiometric ratios of hydrazine derivatives.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray Crystallography : Resolves dihedral angles between the pyrazole ring and substituents (e.g., 16.83° with methoxyphenyl, 48.97° with phenyl groups), critical for confirming stereochemistry .
  • NMR Spectroscopy : Identifies proton environments, particularly for distinguishing between tautomeric forms of the pyrazole ring.
  • Mass Spectrometry : Validates molecular weight (e.g., C16H14ClN3O2S derivatives with MW ~363.8 g/mol) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error in analog synthesis (e.g., fluorophenyl or chlorophenyl substitutions) .
  • Data-Driven Design : Machine learning models trained on existing pyrazole reaction datasets (e.g., substituent effects on ring conformation) prioritize synthetic routes with higher success rates .
    Example : Modifying the 4-methoxyphenyl group to a 4-fluorophenyl moiety requires evaluating electronic effects on pyrazole ring stability .

Q. How can structural data discrepancies (e.g., NMR vs. crystallography) be resolved for this compound?

  • Case Study : If NMR suggests planar pyrazole geometry but crystallography shows a 16.83° dihedral angle with the methoxyphenyl group, investigate dynamic effects (e.g., temperature-dependent tautomerism) .
  • Multi-Technique Validation : Pair solid-state (X-ray) and solution-state (NMR) data with computational simulations to reconcile differences .

Q. What strategies address low yields in the cyclocondensation step during scale-up?

  • Catalyst Screening : Acidic catalysts (e.g., acetic acid) improve reaction kinetics but may require neutralization post-reaction to prevent decomposition .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/acetic acid mixtures balance reactivity and cost .

Q. How can bioactivity studies be designed to evaluate this compound’s potential as a therapeutic agent?

  • In Vitro Assays : Screen against enzymes like leucine aminopeptidase (targeted in cancer research) using fluorescence-based assays .
  • Docking Studies : Model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using PyMOL or AutoDock .
    Data Interpretation : Correlate substituent effects (e.g., electron-donating methoxy groups) with binding affinity trends .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid
Reactant of Route 2
4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid

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